molecular formula C18H19NO2 B13974049 1-Benzyl-3-phenylpyrrolidine-3-carboxylic acid

1-Benzyl-3-phenylpyrrolidine-3-carboxylic acid

Cat. No.: B13974049
M. Wt: 281.3 g/mol
InChI Key: FWPWTQJPHGZRKU-UHFFFAOYSA-N
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Description

1-Benzyl-3-phenylpyrrolidine-3-carboxylic acid is an organic compound with the molecular formula C18H19NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-phenylpyrrolidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition reaction between N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine and alkenyl ester derivatives in the presence of trifluoroacetic acid . This reaction yields a series of pyrrolidine derivatives, including this compound.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-phenylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or phenyl derivatives.

Scientific Research Applications

1-Benzyl-3-phenylpyrrolidine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-phenylpyrrolidine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but the compound’s structural features allow it to fit into active sites or binding pockets, influencing biochemical processes.

Comparison with Similar Compounds

  • 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid
  • 3-(Benzylamino)propionitrile
  • Benzyl 3-pyrroline-1-carboxylate

Comparison: 1-Benzyl-3-phenylpyrrolidine-3-carboxylic acid is unique due to its specific combination of benzyl and phenyl groups attached to the pyrrolidine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

1-benzyl-3-phenylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c20-17(21)18(16-9-5-2-6-10-16)11-12-19(14-18)13-15-7-3-1-4-8-15/h1-10H,11-14H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPWTQJPHGZRKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(C2=CC=CC=C2)C(=O)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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